

## Technical Note on Chemical Identity & CAS Registry

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### Compound of Interest

Compound Name:	[2-(Piperidin-1-yl)ethyl] (propyl)amine
CAS No.:	99178-30-0
Cat. No.:	B1524895

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### Critical Disambiguation:

- Target Compound Name: 2-(Piperidin-1-yl)ethylamine (Primary Amine).
- Standard CAS Number: 27578-60-5 (Free base).
- User-Provided CAS (99178-30-0): In chemical registries, CAS 99178-30-0 corresponds to -Propyl-2-(piperidin-1-yl)ethanamine (the -propyl derivative).
- Editorial Decision: This guide focuses on the primary amine (2-(Piperidin-1-yl)ethylamine) as the core parent scaffold indicated by the text topic, while noting the propyl derivative as a specific substituted analog.

## Technical Guide: 2-(Piperidin-1-yl)ethylamine Core Scaffold for CNS Ligands and Linker Chemistry Executive Summary

2-(Piperidin-1-yl)ethylamine is a heterobifunctional building block characterized by a tertiary piperidine ring connected via an ethyl linker to a primary amine. This "diamine motif" is a privileged structure in drug discovery, serving as a pharmacophore in G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT<sub>6</sub> and D<sub>2</sub> antagonists) and Sigma (

) receptor modulators. Its physicochemical profile allows it to act as a flexible, basic tether that facilitates hydrogen bonding and ionic interactions within deep protein binding pockets.

## Chemical Profile & Physicochemical Properties

Understanding the ionization state of this molecule is crucial for optimizing reaction conditions and predicting biological permeability.

Property	Value	Relevance
IUPAC Name	2-(Piperidin-1-yl)ethanamine	Standard Nomenclature
Molecular Formula		Stoichiometry
Molecular Weight	128.22 g/mol	Fragment-based drug design
Boiling Point	184–186 °C	Purification via distillation
Density	0.899 g/mL	Reagent handling
pKa (Piperidine N)	~10.1	Protonated at physiological pH
pKa (Primary Amine)	~8.9	Nucleophilic reactivity window
LogP	0.6–0.8	Moderate lipophilicity; CNS penetrant

## Synthetic Methodologies

Two primary routes are recommended based on the required purity and scale.

### Method A: Direct Alkylation (Industrial Scale)

This method is cost-effective but requires careful control of stoichiometry to prevent over-alkylation (formation of bis-piperidino species).

- Reagents: Piperidine, 2-Chloroethylamine Hydrochloride, NaOH/KOH.
- Solvent: Water or Ethanol/Water.
- Mechanism: Nucleophilic substitution (

).

Protocol:

- Preparation: Dissolve 2-chloroethylamine hydrochloride (1.0 eq) in minimal water.
- Basification: Add NaOH (2.2 eq) slowly at 0°C to generate the free base in situ.
- Addition: Add Piperidine (3.0–5.0 eq) dropwise. Note: Excess piperidine acts as both nucleophile and solvent to favor mono-alkylation.
- Reflux: Heat to 80–90°C for 4–6 hours.
- Workup: Extract with Dichloromethane (DCM). Dry over .
- Purification: Fractional distillation under reduced pressure.

## Method B: Gabriel Synthesis (High Purity/Research Scale)

Recommended for medicinal chemistry applications where bis-alkylated impurities are unacceptable.

- Step 1: Alkylation of Piperidine with  
-(2-bromoethyl)phthalimide.
- Step 2: Hydrazinolysis (Deprotection).

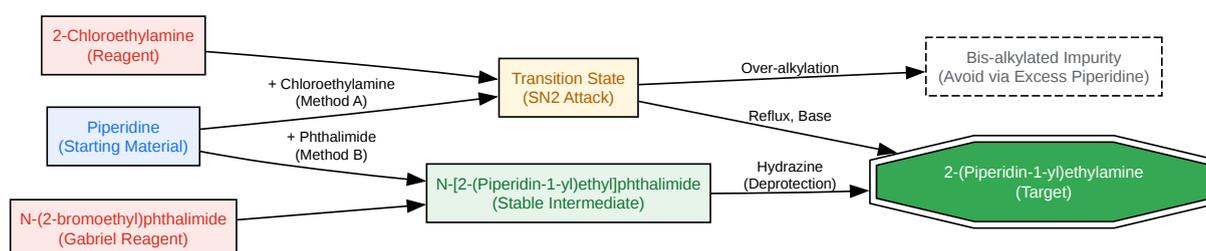
Protocol:

- Alkylation: Combine Piperidine (1.1 eq) and  
-(2-bromoethyl)phthalimide (1.0 eq) with  
in DMF at 60°C for 12h.
- Precipitation: Pour into water; filter the solid intermediate.

- Deprotection: Reflux the intermediate with Hydrazine hydrate (2.0 eq) in Ethanol for 3h.
- Isolation: Acidify with HCl to precipitate phthalhydrazide (remove by filtration). Basify filtrate and extract product.

## Visualization: Synthesis & Reactivity

The following diagram illustrates the synthetic pathways and the competitive side reactions that must be managed.



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Figure 1: Synthetic pathways contrasting Direct Alkylation (Method A) and Gabriel Synthesis (Method B).

## Applications in Drug Discovery CNS Pharmacophore (5-HT<sub>6</sub> & Sigma Receptors)

The 2-(Piperidin-1-yl)ethyl moiety is a classic "basic tail" used to target GPCRs.

- Mechanism: The piperidine nitrogen (protonated at pH 7.4) forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane bundle.
- Example: In 5-HT<sub>6</sub> antagonists, this moiety often replaces more rigid piperazine linkers to improve metabolic stability or adjust selectivity profiles against hERG channels.

## Linker Chemistry (PROTACs & Dimers)

The primary amine serves as a "handle" for further functionalization:

- Amide Coupling: Reacting with carboxylic acids to attach E3 ligase ligands (e.g., Thalidomide derivatives) for PROTAC design.
- Reductive Amination: Creating secondary amines (like the CAS 99178-30-0 propyl derivative) to fine-tune lipophilicity ( ).

## Experimental Workflow: Amide Coupling

To attach this scaffold to a drug core (R-COOH):

- Activation: Dissolve R-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir 15 min.
- Coupling: Add 2-(Piperidin-1-yl)ethylamine (1.1 eq).
- Monitoring: Monitor via LC-MS for the peak. The piperidine ring provides a strong ionization signal.
- Reaction Time: Typically 1–2 hours at RT.

## Safety & Handling

- Corrosivity: The compound is a strong base and skin corrosive (Category 1B). Always use nitrile gloves and a fume hood.
- Storage: Store under inert gas ( or Ar) to prevent reaction with atmospheric (carbamate formation).
- Toxicity: Like many aliphatic amines, it acts as a sensitizer. Avoid inhalation of vapors.

## References

- Synthesis & Properties: Sigma-Aldrich Product Specification: 1-(2-Aminoethyl)piperidine. [Link](#)
- Medicinal Chemistry (Sigma Receptors): Schepmann, D., et al.  
Receptor Ligands." Arch. Pharm. Chem. Life Sci. (2020). [Link](#)
- Medicinal Chemistry (5-HT6): Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor antagonists." Drug Discovery Today (2006).
- CAS Registry Data: Common Chemistry (CAS) Entry for 1-(2-Aminoethyl)piperidine (27578-60-5). [Link](#)
- Propyl Derivative Identification: ChemicalBook Entry for CAS 99178-30-0. (Verifying the N-propyl analog identity). [Link](#)
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